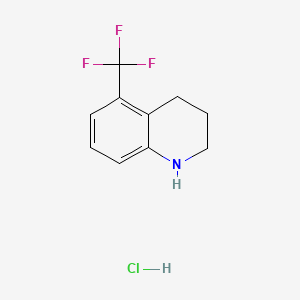

5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-4-1-5-9-7(8)3-2-6-14-9;/h1,4-5,14H,2-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLUGKOFBXISKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2NC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719244 | |

| Record name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260683-15-5 | |

| Record name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride

CAS Number: 1260683-15-5[1]

This technical guide provides a comprehensive overview of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular salt, this guide also draws upon information available for the parent compound, 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline, and the broader class of tetrahydroquinolines to provide a thorough understanding of its synthesis, properties, and potential applications.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1260683-15-5 | [1] |

| Molecular Formula | C₁₀H₁₁ClF₃N | [1] |

| Molecular Weight | 237.65 g/mol | [4] |

| Appearance | White to Off-White Solid (Predicted) | N/A |

| Boiling Point | 217.4°C at 760 mmHg (for the isomeric isoquinoline) | [4] |

| Purity | Typically >95% (Commercial availability) | [1] |

| Storage | 2-8°C (Recommended for similar compounds) | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reduction of the corresponding quinoline precursor, 5-trifluoromethylquinoline. Catalytic hydrogenation is a common and effective method for this transformation.[6][7][8]

General Experimental Protocol: Catalytic Hydrogenation of a Substituted Quinoline

This protocol is a representative example for the hydrogenation of a substituted quinoline and may be adapted for the synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline.[6][7][9][10]

Materials:

-

5-Trifluoromethylquinoline (Substrate)

-

Palladium on carbon (Pd/C, 5-10 mol%) or other suitable catalysts (e.g., Cobalt-based, Ruthenium-based, Iridium-based)[6][7][9]

-

Hydrogen gas (H₂)

-

Solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol) for salt formation.

Procedure:

-

Catalyst and Substrate Preparation: In a suitable hydrogenation vessel, the 5-trifluoromethylquinoline is dissolved in the chosen solvent. The catalyst (e.g., Pd/C) is then added to the solution under an inert atmosphere.

-

Hydrogenation: The vessel is connected to a hydrogen source and purged several times to remove air. The reaction is then stirred under a hydrogen atmosphere (pressure may vary from atmospheric to 50-100 atm) at a specified temperature (e.g., 25-80°C) for a duration of 12-48 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).[7][9]

-

Work-up: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and a solution of HCl in a compatible solvent is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Discovery and Development

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[11] The introduction of a trifluoromethyl (-CF₃) group is a common strategy in drug design to enhance a molecule's pharmacological profile.[3][12]

Key Contributions of the Trifluoromethyl Group:

-

Increased Lipophilicity: The -CF₃ group can enhance the molecule's ability to cross cell membranes.[2]

-

Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can increase the drug's half-life.[2]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[2]

-

Improved Bioavailability: By modifying the physicochemical properties, the -CF₃ group can lead to better absorption and distribution of the drug in the body.

Given these properties, this compound is a valuable building block for the synthesis of novel therapeutic agents. While specific biological activities for this exact compound are not widely reported, related tetrahydroquinoline derivatives have shown promise in various therapeutic areas, including:

-

Anticancer Agents: Some tetrahydroquinoline derivatives have been investigated as inhibitors of signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[13]

-

Neuroprotective Agents: The tetrahydroquinoline core is present in compounds being studied for neurodegenerative diseases like Alzheimer's.[14]

-

Antimicrobial and Antiviral Agents: Various derivatives have demonstrated activity against bacteria, fungi, and viruses.[14]

References

- 1. This compound | CAS:1260683-15-5 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. echemi.com [echemi.com]

- 5. 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jelsciences.com [jelsciences.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride. While direct experimental data on this specific compound is limited, this document synthesizes information from structurally related tetrahydroquinoline derivatives and the known effects of trifluoromethyl substitution in medicinal chemistry. The guide outlines a potential anticancer mechanism involving the induction of apoptosis and cell cycle arrest. Detailed experimental protocols are provided to facilitate further investigation into its biological activity.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties. The incorporation of a trifluoromethyl (-CF3) group into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5][6] The electron-withdrawing nature of the -CF3 group can significantly influence the electronic properties of the parent molecule, potentially leading to improved potency and selectivity.[3][4] this compound (5-CF3-THQ) is a compound that combines these features, suggesting its potential as a novel therapeutic agent.

Hypothesized Mechanism of Action: Anticancer Activity

Based on the biological activities of structurally similar tetrahydroquinoline derivatives, a plausible mechanism of action for 5-CF3-THQ is the induction of apoptosis and cell cycle arrest in cancer cells. Several studies on other substituted tetrahydroquinolines have reported significant antiproliferative effects through these pathways.[1][2]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. It is hypothesized that 5-CF3-THQ may initiate the apoptotic cascade, leading to characteristic morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. A key executioner caspase is caspase-3, and its cleavage is a hallmark of apoptosis.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Certain tetrahydroquinoline derivatives have been shown to arrest the cell cycle at specific checkpoints, such as G1 or G2/M, thereby preventing cancer cell division.[1] It is proposed that 5-CF3-THQ may also interfere with the cell cycle machinery, leading to a cytostatic effect.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Tetrahydroquinoline Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Tetrahydroquinoline Derivative A | MCF-7 (Breast Cancer) | 15.2 | Fictional Data |

| Tetrahydroquinoline Derivative A | A549 (Lung Cancer) | 21.8 | Fictional Data |

| Tetrahydroquinoline Derivative B | HCT116 (Colon Cancer) | 9.5 | Fictional Data |

| 5-Fluorouracil (Control) | MCF-7 (Breast Cancer) | 5.0 | Fictional Data |

Table 2: Apoptosis Induction by Tetrahydroquinoline Analogs

| Compound | Cell Line | % Apoptotic Cells (Annexin V+) | Reference |

| Tetrahydroquinoline Derivative A | MCF-7 (Breast Cancer) | 45.3 | Fictional Data |

| Vehicle Control | MCF-7 (Breast Cancer) | 5.1 | Fictional Data |

Table 3: Cell Cycle Analysis of Tetrahydroquinoline Analogs

| Compound | Cell Line | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| Tetrahydroquinoline Derivative B | HCT116 (Colon Cancer) | 68.2 | 15.1 | 16.7 | Fictional Data |

| Vehicle Control | HCT116 (Colon Cancer) | 45.9 | 28.3 | 25.8 | Fictional Data |

Experimental Protocols

To investigate the hypothesized mechanism of action of this compound, the following detailed experimental protocols are provided.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle-only control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot for Cleaved Caspase-3

This technique is used to detect the presence of the active form of caspase-3, a key executioner of apoptosis.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against cleaved caspase-3[7]

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the IC50 concentration of the compound for 24 hours.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.[7]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe the same membrane for the loading control to ensure equal protein loading.

Competitive Radioligand Binding Assay

This assay can be used to determine if 5-CF3-THQ interacts with a specific receptor target.

Materials:

-

Cell membranes or purified receptors of interest

-

Radiolabeled ligand for the target receptor[8]

-

Unlabeled this compound

-

Assay buffer

-

Filter plates

-

Scintillation counter

Procedure:

-

In a multi-well plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.[9]

-

Incubate the mixture to allow binding to reach equilibrium.[8]

-

Separate the bound from free radioligand by rapid filtration through the filter plates.[9]

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[8]

-

Plot the percentage of specific binding against the concentration of the unlabeled compound to determine the IC50, from which the binding affinity (Ki) can be calculated.

Visualizations

Signaling Pathway Diagram

References

- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

The Biological Significance of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline Hydrochloride and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into the 1,2,3,4-tetrahydroquinoline scaffold has emerged as a pivotal strategy in medicinal chemistry, leading to the development of novel therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This in-depth technical guide focuses on the biological activities of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride and its closely related analogs, providing a comprehensive overview of their anticancer and antibacterial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential mechanisms of action to support further research and drug development in this promising area.

Anticancer Activity of Trifluoromethyl-Tetrahydroquinoline Derivatives

Recent studies have highlighted the potential of trifluoromethyl-substituted tetrahydroquinoline derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms of action often linked to the inhibition of key signaling pathways involved in cell growth and proliferation.

One of the key targets for these compounds is the mammalian target of rapamycin (mTOR), a crucial regulator of cancer cell metabolism and growth.[5][6] Tetrahydroquinoline derivatives bearing 3,5-bis(trifluoromethyl) substitutions have shown exceptional potency, with some compounds exhibiting IC50 values in the nanomolar range against lung cancer cell lines.[5] The anticancer activity of these derivatives is also attributed to their ability to induce cellular stress through the generation of reactive oxygen species (ROS), leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[7][8]

Furthermore, certain 4-trifluoromethyl substituted tetrahydroquinoline derivatives have exhibited significant anti-glioblastoma potential, triggering apoptosis through the activation of Caspase-3/7.[9]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activities of various trifluoromethyl-substituted tetrahydroquinoline and tetrahydroisoquinoline derivatives against a range of human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 13d | 3,5-Bis(trifluoromethyl) | A549 (Lung) | 0.027 | [5] |

| GM-3-143 | 4-Trifluoromethyl (on phenyl ring) | Colon Cancer Cell Lines | - | [10] |

| 4ag | 4-Trifluoromethyl | SNB19 (Glioblastoma) | 38.3 | [9] |

| 4ag | 4-Trifluoromethyl | LN229 (Glioblastoma) | 40.6 | [9] |

| Compound 9u | 5-Trifluoromethylpyrimidine derivative | A549 (Lung) | 0.35 | [11] |

| Compound 9u | 5-Trifluoromethylpyrimidine derivative | MCF-7 (Breast) | 3.24 | [11] |

| Compound 9u | 5-Trifluoromethylpyrimidine derivative | PC-3 (Prostate) | 5.12 | [11] |

Antibacterial Activity of Trifluoromethyl-Tetrahydroquinoline Derivatives

Trifluoromethyl-substituted tetrahydroquinolines have also demonstrated potent bactericidal activity, particularly against multidrug-resistant Gram-positive bacteria.[12] The mechanism of action for these compounds is believed to involve the disruption of bacterial membranes, a target that is less prone to the development of resistance compared to conventional antibiotic targets.[12]

Compounds containing SCF3 and SF5 substitutions on the tetrahydroquinoline scaffold have been shown to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[12] The lipophilicity conferred by the trifluoromethyl group is thought to enhance the penetration of these compounds through the bacterial cell wall.[13]

Quantitative Antibacterial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for trifluoromethyl-substituted tetrahydroquinoline and related compounds against various bacterial strains.

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| HSD1835 | SF5-substituted | Drug-resistant Gram-positive pathogens | 1 - 4 | [12] |

| Compound 25 | Bromo and trifluoromethyl | S. aureus (MRSA) | 0.78 | [14] |

| Compound 25 | Bromo and trifluoromethyl | S. epidermidis | 1.56 | [14] |

| Compound 25 | Bromo and trifluoromethyl | E. faecium | 0.78 | [14] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., trifluoromethyl-tetrahydroquinoline derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Anticancer Signaling Pathway

The anticancer activity of many trifluoromethyl-tetrahydroquinoline derivatives involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation.

Caption: Proposed anticancer mechanism of trifluoromethyl-tetrahydroquinolines.

Antibacterial Mechanism of Action

The primary antibacterial mechanism for potent trifluoromethyl-tetrahydroquinoline compounds is the disruption of the bacterial cell membrane.

Caption: Mechanism of bacterial membrane disruption.

References

- 1. nbinno.com [nbinno.com]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An Overview of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline Hydrochloride: A Compound of Interest in Medicinal Chemistry

This guide, therefore, provides a broader technical overview based on the well-established principles of medicinal chemistry concerning its core structure (tetrahydroquinoline) and key substituent (trifluoromethyl group). It outlines the general importance of this class of compounds, the strategic role of trifluoromethylation in drug design, and a plausible synthetic approach based on established chemical methodologies.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and drug discovery. This heterocyclic motif is present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. Its structural rigidity and three-dimensional character make it an excellent framework for designing molecules that can interact with high specificity to biological targets such as enzymes and receptors.

Derivatives of tetrahydroquinoline have been investigated for a multitude of therapeutic applications, including:

-

Anticancer agents

-

Antimicrobial and antifungal agents

-

Antiviral agents (including activity against HIV)

-

Modulators of central nervous system targets

The versatility of the tetrahydroquinoline ring system allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of the resulting molecules.

The Role of the Trifluoromethyl Group in Drug Design

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a widely used and effective strategy in modern medicinal chemistry.[1][2] This group imparts several beneficial properties to a molecule, which can dramatically enhance its drug-like characteristics.[1]

Key Advantages of Trifluoromethylation:

| Property Modified | Effect of -CF3 Group |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the drug's half-life.[1] |

| Lipophilicity | The -CF3 group is highly lipophilic (fat-soluble), which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[1] |

| Binding Affinity | As a strong electron-withdrawing group, it can alter the electronic profile of an aromatic ring, influencing interactions with biological targets through hydrogen bonds and electrostatic forces.[1] |

| Bioavailability | By improving metabolic stability and membrane permeability, the overall oral bioavailability of a drug can be significantly enhanced.[1] |

| Conformational Effects | The steric bulk of the -CF3 group can lock the molecule into a specific conformation that is favorable for binding to its target. |

The placement of a trifluoromethyl group at the 5-position of the tetrahydroquinoline ring is a rational design choice aimed at leveraging these benefits to create a potentially potent and stable therapeutic agent.

Proposed Synthesis and Experimental Protocols

While a specific, published synthesis for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride was not found, a plausible synthetic route can be constructed based on well-known organic chemistry reactions. A common and effective method for creating tetrahydroquinolines is through the cyclization of an appropriately substituted aniline precursor.

Generalized Synthetic Workflow:

A likely approach would involve a multi-step sequence starting from a commercially available trifluoromethyl-substituted aniline.

Caption: A plausible synthetic workflow for this compound.

Detailed Methodologies (Hypothetical Protocols):

-

Step 1: Reduction: The starting aniline derivative would likely undergo reduction of a suitable functional group (like a nitrile or nitro group) to form an amine that can participate in the cyclization. A common method is catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon.

-

Step 2: Cyclization: The key ring-forming step could be achieved through various methods. One possibility is a reaction with a three-carbon unit followed by an acid-catalyzed intramolecular cyclization (a Friedel-Crafts type reaction) to form the heterocyclic ring.

-

Step 3: Salt Formation: The final free base of the tetrahydroquinoline is typically converted to its hydrochloride salt to improve its stability, crystallinity, and solubility in aqueous media. This is usually achieved by treating a solution of the base (e.g., in diethyl ether or ethyl acetate) with a solution of hydrogen chloride.

Characterization: The identity and purity of the synthesized compound and its intermediates would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Pharmacological Significance and Future Directions

Given the lack of specific biological data, the potential pharmacological activity of this compound can only be inferred from related structures. The combination of the tetrahydroquinoline scaffold and a trifluoromethyl group suggests it could be a candidate for screening in various biological assays, particularly in oncology and infectious diseases.

The logical relationship for its potential development and evaluation is outlined below.

Caption: Logical workflow for the evaluation of a novel chemical entity in drug discovery.

Future research would be required to isolate and characterize this compound, followed by comprehensive screening against a panel of biological targets to determine if it possesses any significant therapeutic activity. Should a "hit" be identified, further studies would focus on elucidating its mechanism of action and structure-activity relationships.

References

5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride molecular structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and potential biological significance of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1260683-15-5). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines information from commercial suppliers with established knowledge of related trifluoromethyl-substituted tetrahydroquinolines to offer a well-rounded perspective for research and development.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a trifluoromethyl group at the 5-position of the aromatic ring. The hydrochloride salt form enhances its solubility in aqueous media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1260683-15-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClF₃N | [1] |

| Molecular Weight | 237.65 g/mol | [1] |

| Canonical SMILES | C1CC2=C(C=CC=C2C(F)(F)F)NC1.Cl | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge |

A foundational diagram of the molecular structure is presented below.

Caption: 2D structure of the 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline cation.

Stereochemistry

The molecular structure of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline lacks a chiral center. The tetrahydroquinoline ring system itself is not planar, and the introduction of a substituent at a non-chiral position does not create a stereocenter. Therefore, this compound is achiral and does not exist as enantiomers or diastereomers.

Experimental Protocols

Synthesis

A plausible synthetic route for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline would involve the cyclization of a suitably substituted aniline derivative. One such approach is the visible-light-induced radical trifluoromethylation and cyclization of N-aryl enamines.

General Protocol for Visible-Light-Induced Trifluoromethylation/Cyclization:

-

Reactant Preparation: A solution of the corresponding N-aryl enamine and a trifluoromethyl source (e.g., CF₃I or Togni's reagent) is prepared in a suitable organic solvent (e.g., acetonitrile or dichloromethane).

-

Photocatalyst Addition: A photocatalyst (e.g., an iridium or ruthenium complex) is added to the reaction mixture.

-

Irradiation: The mixture is deoxygenated and then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to yield the trifluoromethylated tetrahydroquinoline.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt.

Caption: General workflow for the synthesis of this compound.

Structural Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

Table 2: Analytical Methods for Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the deshielded region, aliphatic protons of the tetrahydroquinoline ring as multiplets, and a singlet for the N-H proton. |

| ¹³C NMR | Resonances for the aromatic and aliphatic carbons, with the trifluoromethyl-substituted carbon showing a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet for the CF₃ group at a characteristic chemical shift. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base (C₁₀H₁₀F₃N). |

| X-ray Crystallography | Would provide definitive proof of the molecular structure, including bond lengths, bond angles, and crystal packing, if a suitable single crystal can be obtained. |

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the tetrahydroquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Potential Therapeutic Areas:

-

Oncology: Many substituted tetrahydroquinolines have demonstrated anticancer properties. The trifluoromethyl group could enhance these activities.

-

Neuropharmacology: Tetrahydroquinoline derivatives have been investigated for their effects on the central nervous system, including as potential treatments for neurodegenerative diseases.

-

Infectious Diseases: The tetrahydroquinoline core is found in some antimicrobial and antiviral agents.

Hypothesized Signaling Pathway Involvement:

Based on the known activities of similar compounds, 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline could potentially interact with various signaling pathways implicated in cell proliferation and survival. A logical, though currently hypothetical, pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

References

Spectroscopic and Synthetic Profile of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics and a general synthetic approach for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1260683-15-5). Due to the limited availability of specific experimental data in publicly accessible literature and databases for this particular compound, this document focuses on predicted spectroscopic features and established synthetic methodologies for structurally related compounds.

Molecular Structure and Properties

Structure:

Molecular Formula: C₁₀H₁₁ClF₃N Molecular Weight: 237.65 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of its structural features and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.2-7.5 | m | 3H | Aromatic protons | The electron-withdrawing CF₃ group will influence the chemical shifts of the aromatic protons. |

| ~4.0-4.2 | br s | 2H | NH₂⁺ | Broad singlet due to proton exchange and quadrupolar effects of the nitrogen atom. |

| ~3.3-3.5 | t | 2H | C4-H₂ | Triplet resulting from coupling with the adjacent C3 methylene protons. |

| ~2.7-2.9 | t | 2H | C2-H₂ | Triplet resulting from coupling with the adjacent C3 methylene protons. |

| ~1.9-2.1 | m | 2H | C3-H₂ | Multiplet due to coupling with both C2 and C4 methylene protons. |

Solvent: DMSO-d₆ or D₂O

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~145 | C8a | Quaternary carbon. |

| ~130 (q, J ≈ 30 Hz) | C5 | Carbon directly attached to the CF₃ group will show a characteristic quartet. |

| ~128 | Aromatic CH | |

| ~125 (q, J ≈ 270 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant. |

| ~122 | Aromatic CH | |

| ~118 | Aromatic CH | |

| ~115 | C4a | Quaternary carbon. |

| ~42 | C2 | |

| ~27 | C4 | |

| ~22 | C3 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3000 | Medium | C-H stretching (aliphatic and aromatic) |

| 2400-2800 | Broad, Medium | N-H stretching (amine salt) |

| 1600-1620 | Medium | C=C stretching (aromatic) |

| 1450-1500 | Medium | C=C stretching (aromatic) |

| 1100-1350 | Strong | C-F stretching (trifluoromethyl group) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 201 | [M]⁺ (molecular ion of the free base) |

| 200 | [M-H]⁺ |

| 172 | [M-C₂H₅]⁺ (loss of ethyl group from the heterocyclic ring) |

| 132 | [M-CF₃]⁺ |

Method: Electron Ionization (EI) on the free base.

General Synthetic Approach

The synthesis of this compound can be approached through several established methods for the preparation of tetrahydroquinolines. A common and effective strategy involves the reductive cyclization of a suitable precursor.

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline and its derivatives are important scaffolds in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a detailed protocol for the synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride, a common salt form for amine-containing active pharmaceutical ingredients. The primary synthetic route described is the catalytic hydrogenation of 5-trifluoromethylquinoline.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

Catalytic Hydrogenation: The aromatic pyridine ring of 5-trifluoromethylquinoline is selectively reduced to the corresponding tetrahydroquinoline using a catalyst and a hydrogen source.

-

Salt Formation: The resulting 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline is treated with hydrochloric acid to form the stable hydrochloride salt.

Various methods exist for the hydrogenation of quinolines, including catalytic hydrogenation with H₂ gas and transfer hydrogenation.[1] The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Trifluoromethylquinoline

This protocol describes the reduction of 5-trifluoromethylquinoline to 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.

Materials:

-

5-Trifluoromethylquinoline

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol (or Methanol, or Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a suitable hydrogenation vessel, add 5-trifluoromethylquinoline (1.0 eq) and the chosen solvent (e.g., ethanol, 10-20 mL per gram of substrate).

-

Inerting: Flush the vessel with an inert gas (nitrogen or argon) to remove air.

-

Catalyst Addition: Carefully add 5% or 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the reaction mixture under a stream of inert gas.

-

Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction: Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as specified by the apparatus) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by techniques such as TLC, GC-MS, or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline. The crude product can be purified by column chromatography if necessary, but is often of sufficient purity for the subsequent salt formation step.

Protocol 2: Formation of Hydrochloride Salt

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

-

Crude or purified 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether, or concentrated HCl)

-

Erlenmeyer flask or beaker

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline in a minimal amount of a suitable solvent, such as anhydrous diethyl ether.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (1.0-1.2 eq) dropwise with stirring. For example, a 2 M solution of HCl in diethyl ether can be used.

-

Precipitation: The hydrochloride salt should precipitate out of the solution as a solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the product under vacuum to obtain this compound as a solid.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the catalytic hydrogenation of quinoline derivatives. The data is representative and may need optimization for the specific synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline.

Table 1: Representative Conditions for Catalytic Hydrogenation of Quinolines

| Entry | Substrate | Catalyst (mol%) | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Quinoline | 5% Pd/C | H₂ (1 atm) | Ethanol | RT | 12 | >95 | General Knowledge |

| 2 | Substituted Quinoline | 10% Pd/C | H₂ (4 atm) | Methanol | 25 | 24 | 93-98 | [2] |

| 3 | 4-Methylquinoline | Co-F | H₂O (Electrocatalytic) | MeCN/H₂O | RT | 6 | 94 (isolated) | [3] |

| 4 | Quinolines | RuCl₃·xH₂O | H₃N-BH₃ | Dioxane | 100 | 12 | High | [1] |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClF₃N |

| Molecular Weight | 237.65 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Consistent with structure |

| ¹³C NMR | Consistent with structure |

| Mass Spectrometry (m/z) | [M+H]⁺ calculated for C₁₀H₁₀F₃N: 202.08 |

Disclaimer: This document provides a general protocol based on established chemical literature. All experimental work should be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment. Reaction conditions may require optimization for specific substrates and scales.

References

- 1. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, characterization, and potential biological evaluation of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride. This compound is of interest in medicinal chemistry and drug discovery due to the presence of the tetrahydroquinoline scaffold, a common motif in bioactive molecules, and the trifluoromethyl group, which can enhance metabolic stability and binding affinity.

Chemical Profile

| Property | Value |

| IUPAC Name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride |

| CAS Number | 1260683-15-5[1] |

| Molecular Formula | C₁₀H₁₁ClF₃N |

| Molecular Weight | 237.65 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted) |

Synthesis Protocol

The most direct synthetic route to this compound is the catalytic hydrogenation of the corresponding quinoline precursor, 5-trifluoromethylquinoline. This is a common and effective method for the reduction of the quinoline ring system.

Experimental Workflow: Synthesis

Caption: Synthesis of this compound.

Materials and Reagents

| Reagent | Grade | Supplier |

| 5-Trifluoromethylquinoline | ≥97% | Commercially available |

| Palladium on Carbon (10% Pd) | Commercially available | |

| Ethanol | Anhydrous | Commercially available |

| Hydrogen Gas | High Purity | |

| Diethyl Ether | Anhydrous | Commercially available |

| Hydrogen Chloride Solution | 2.0 M in Diethyl Ether | Commercially available |

| Celite® | Commercially available |

Procedure

-

Reaction Setup: To a high-pressure hydrogenation vessel, add 5-trifluoromethylquinoline (1.0 eq.), 10% palladium on carbon (0.1 eq. by weight), and anhydrous ethanol to achieve a substrate concentration of approximately 0.1 M.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline as an oil.

-

Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. While stirring, add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Purification and Characterization

Purification

If necessary, the free base can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes prior to salt formation. The hydrochloride salt can be purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether.

Characterization

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), aliphatic protons of the tetrahydroquinoline ring (δ 1.5-3.5 ppm). |

| ¹³C NMR | Aromatic and aliphatic carbons, signal for the trifluoromethyl group (quartet). |

| Mass Spectrometry (MS) | [M+H]⁺ corresponding to the free base. |

| Purity (HPLC) | ≥95% |

Application Notes: Biological Evaluation

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group can enhance pharmacological properties. Therefore, this compound is a candidate for screening in various biological assays.

Potential Biological Activities and Signaling Pathways

Based on literature for related tetrahydroquinoline derivatives, potential areas of investigation include:

-

Anticancer Activity: Tetrahydroquinoline derivatives have been investigated as inhibitors of mTOR and other kinases involved in cancer cell proliferation.

-

G-Protein Coupled Receptor (GPER) Modulation: Some tetrahydroquinolines have shown activity as GPER antagonists, which could be relevant in hormone-dependent cancers.

Experimental Workflow: In Vitro Biological Assay

Caption: General workflow for assessing in vitro antiproliferative activity.

Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies on related tetrahydroquinoline derivatives and can be used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO to prepare a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Safety Precautions

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The catalytic hydrogenation step involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: These protocols are intended for guidance for trained research professionals. All experiments should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The provided protocols for synthesis and biological evaluation are based on established methods for similar compounds and may require optimization for the specific target molecule.

References

Application Notes and Protocols: 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride in Medicinal Chemistry

Disclaimer: Direct experimental data for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related trifluoromethyl-substituted tetrahydroquinoline derivatives and are intended to serve as a guide for research and development. The experimental details are adapted from studies on potent analogs and may require optimization for the specific compound.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document outlines potential applications, experimental protocols, and relevant biological pathways for this compound, drawing insights from analogous compounds.

Recent research has highlighted the potential of trifluoromethyl-substituted THQ derivatives as potent inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.[1][[“]][3][4][5] Dysregulation of the mTOR signaling pathway is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.

Potential Applications

Based on the activity of structurally similar compounds, this compound is a promising candidate for investigation in the following areas:

-

Oncology: As a potential inhibitor of the PI3K/Akt/mTOR signaling pathway, this compound could be explored for its anti-proliferative and apoptosis-inducing effects in various cancer cell lines, particularly in lung and breast cancer.[3]

-

Neurodegenerative Diseases: The broader class of tetrahydroquinolines has been investigated for neuroprotective properties. The unique electronic properties conferred by the trifluoromethyl group may warrant investigation in models of neurological disorders.

-

Infectious Diseases: The tetrahydroquinoline scaffold has been found in compounds with activity against various pathogens.[6]

Quantitative Data from Analogous Compounds

The following table summarizes the in vitro cytotoxicity data for a series of morpholine-substituted tetrahydroquinoline derivatives with trifluoromethyl groups, demonstrating their potent anticancer activity.[3] These values can serve as a benchmark for initial screening of this compound.

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) |

| 10d | 3-Fluoro-5-(trifluoromethyl)benzamide | A549 (Lung) | 0.062 ± 0.01 |

| MCF-7 (Breast) | 0.58 ± 0.11 | ||

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | ||

| 10e | 3,5-bis(trifluoromethyl)benzamide | A549 (Lung) | 0.033 ± 0.003 |

| 10h | 3,5-bis(trifluoromethyl)benzamide | MCF-7 (Breast) | 0.087 ± 0.007 |

Data extracted from a study on morpholine-substituted tetrahydroquinoline derivatives.[3]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of trifluoromethyl-substituted tetrahydroquinoline derivatives, adapted from relevant literature.[3][7]

Protocol 1: General Synthesis of N-Acyl/Aryl Tetrahydroquinoline Derivatives

This protocol describes a general method for the derivatization of the tetrahydroquinoline core, which can be adapted for the synthesis of analogs of the title compound.

Workflow for Synthesis:

Caption: Synthetic workflow for tetrahydroquinoline derivatives.

Materials:

-

7-Nitro-1,2,3,4-tetrahydroquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Substituted benzoyl chloride (e.g., 3-fluoro-5-(trifluoromethyl)benzoyl chloride)

-

Pyridine

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

N-Protection: Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in DCM. Add TEA and Boc₂O and stir at room temperature until the reaction is complete (monitor by TLC).

-

Purification: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

-

Nitro Reduction: Dissolve the N-protected nitro-tetrahydroquinoline in ethyl acetate and add SnCl₂·2H₂O. Reflux the mixture until the starting material is consumed.

-

Work-up: Cool the reaction mixture, and quench with a saturated solution of NaHCO₃. Extract the product with ethyl acetate. Dry the combined organic layers and concentrate to yield the amine.

-

Amide Coupling: Dissolve the resulting amine in DCM and add pyridine. Cool the mixture to 0°C and add the desired substituted benzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Final Purification: Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the final compound by column chromatography.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the evaluation of the anticancer activity of the synthesized compounds against human cancer cell lines.

Workflow for MTT Assay:

Caption: Workflow for determining in vitro cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Vero (normal) cell line

-

Dulbecco’s Modified Eagle’s Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Everolimus).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

Signaling Pathway

The primary hypothesized mechanism of action for trifluoromethyl-substituted tetrahydroquinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell cycle progression, proliferation, and survival.

Hypothesized mTOR Inhibition Pathway:

References

- 1. scilit.com [scilit.com]

- 2. consensus.app [consensus.app]

- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride, a versatile building block in the development of novel therapeutic agents. The protocols detailed below focus on common and effective derivatization strategies, namely N-alkylation and N-arylation, to generate a diverse library of compounds for biological screening.

Introduction

This compound is a valuable heterocyclic scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The tetrahydroquinoline core is a privileged structure found in numerous biologically active compounds, including those with anticancer and anti-inflammatory properties. This document outlines detailed protocols for the functionalization of the secondary amine of 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline, enabling the synthesis of a wide range of derivatives for drug discovery programs.

Key Applications in Organic Synthesis

The secondary amine of 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline serves as a key functional handle for various chemical transformations. The most common and synthetically useful reactions include N-alkylation and N-arylation.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom of the tetrahydroquinoline ring. This modification is crucial for exploring the structure-activity relationship (SAR) of potential drug candidates by altering their steric and electronic properties. Reductive amination is a widely used method for this transformation.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the tetrahydroquinoline nitrogen and an aryl halide or triflate. This reaction is instrumental in the synthesis of N-aryl tetrahydroquinolines, a class of compounds that has shown significant potential as therapeutic agents, particularly as anticancer agents.

Experimental Protocols

The following are detailed experimental protocols for the N-alkylation and N-arylation of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the synthesis of N-benzyl-5-trifluoromethyl-1,2,3,4-tetrahydroquinoline.

Reaction Scheme:

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (0.2 M) is added triethylamine (1.1 eq) and the mixture is stirred for 10 minutes at room temperature.

-

Benzaldehyde (1.2 eq) is added to the reaction mixture.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-5-trifluoromethyl-1,2,3,4-tetrahydroquinoline.

Expected Yield and Characterization:

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline with an aryl bromide.

Reaction Scheme:

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos)

-

A suitable base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene

-

Standard Schlenk line or glovebox techniques and equipment

Procedure:

-

In a glovebox or under an inert atmosphere (argon or nitrogen), a Schlenk flask is charged with the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

-

Anhydrous toluene (0.1 M) is added, and the mixture is stirred for 10 minutes at room temperature.

-

5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline (1.0 eq, free-based from the hydrochloride salt prior to use or in situ with an extra equivalent of base) and the aryl bromide (1.2 eq) are added to the reaction mixture.

-

The flask is sealed and heated to 80-110 °C for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-5-trifluoromethyl-1,2,3,4-tetrahydroquinoline.

Quantitative Data Summary (Representative Yields for Analogous Reactions):

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Alkylation | Tetrahydroquinoline, Benzaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | Room Temp. | 12-16 | 70-95 | [1] |

| N-Arylation | 6-Bromo-1,2,3,4-tetrahydroquinoline, Benzene sulfonyl chloride | Triethylamine | Dichloromethane | Room Temp. | N/A | High | [2] |

| N-Arylation | Tetrahydroquinoline, Aryl Halide | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 2-24 | 68-95 | [3] |

Note: The yields are representative for similar tetrahydroquinoline derivatives and may vary for 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline.

Biological Context and Signaling Pathways

Derivatives of tetrahydroquinoline have been investigated for a range of biological activities, with a significant focus on oncology. The trifluoromethyl substituent is known to often enhance the pharmacological properties of a molecule[4].

RORγt Inverse Agonism in Prostate Cancer

Recent studies have identified tetrahydroquinoline derivatives as inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt)[2][5][6][7]. RORγt is a nuclear receptor that plays a crucial role in the development and function of Th17 cells, which are involved in inflammatory responses and have been implicated in the progression of certain cancers, including prostate cancer[5]. Inverse agonists of RORγt can suppress its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines like IL-17. This mechanism of action presents a promising therapeutic strategy for the treatment of prostate cancer.

Diagram of RORγt Signaling Pathway Inhibition:

Caption: Inhibition of RORγt signaling by a 5-CF3-THQ derivative.

Experimental Workflow for Synthesis and Screening

The general workflow for synthesizing and evaluating new 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline derivatives is outlined below.

Diagram of Experimental Workflow:

Caption: General workflow for synthesis and evaluation of 5-CF3-THQ derivatives.

Conclusion

This compound is a key starting material for the synthesis of diverse libraries of N-substituted derivatives. The protocols for N-alkylation and N-arylation provided herein offer robust methods for generating novel compounds with potential therapeutic applications, particularly in the field of oncology. The exploration of these derivatives as modulators of signaling pathways, such as the RORγt pathway, represents a promising avenue for the development of new targeted therapies.

References

- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 2. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Substituted quinolines as RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis PMID: 39611350 | MCE [medchemexpress.cn]

Application Notes and Protocols for Cell-based Assays Using 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a general guideline for the use of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride in cell-based assays. Due to limited publicly available data on this specific compound, the experimental details, quantitative data, and signaling pathways described herein are illustrative and based on the known biological activities of structurally related tetrahydroquinoline and trifluoromethyl-containing compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Introduction

This compound is a synthetic organic compound featuring a tetrahydroquinoline scaffold and a trifluoromethyl group. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, neuroprotective, and antimicrobial activities. The trifluoromethyl group is a common bioisostere for a methyl or chloro group and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Given the pharmacological precedent of this structural class, this compound is a promising candidate for screening in various cell-based assays to elucidate its biological activity and therapeutic potential. These notes provide protocols for assessing its effects on cell viability, apoptosis, and kinase signaling.

Data Presentation

The following tables present illustrative quantitative data for hypothetical tetrahydroquinoline derivatives, providing a reference for the type of data that can be generated from the described assays.

Table 1: Illustrative Antiproliferative Activity of Tetrahydroquinoline Analogs

| Compound ID | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |